molecular formula C11H11F4N B12973087 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B12973087
M. Wt: 233.20 g/mol
InChI Key: AYQFHCWAPWZDRN-UHFFFAOYSA-N
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Description

6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a fluorinated and trifluoromethyl-substituted tetrahydronaphthalen-1-amine derivative.

  • Substituents: A fluorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 7 on the naphthalene backbone.
  • Functional Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences binding interactions in biological systems, while fluorine improves lipophilicity and bioavailability.
  • Applications: Such compounds are often used as scaffolds in medicinal chemistry for drug discovery, particularly targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4N/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5,10H,1-3,16H2

InChI Key

AYQFHCWAPWZDRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Preparation of the Substituted Tetrahydronaphthalene Core

  • Starting from appropriately substituted naphthalene derivatives, selective hydrogenation is performed to obtain the 1,2,3,4-tetrahydronaphthalene scaffold.
  • Fluorination and trifluoromethylation are introduced via electrophilic aromatic substitution or transition-metal catalyzed methods, depending on the precursor availability.
  • For example, trifluoromethyl groups can be introduced using trifluoromethylating reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent under controlled conditions.

Introduction of the Amine Group

  • The amine at the 1-position is typically introduced by reduction of a corresponding formamide or amide intermediate.
  • A common method involves:

  • This two-step sequence provides good yields (around 63–80%) and high purity of the amine intermediate.

Formation of the Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethyl acetate).
  • This step facilitates isolation as a crystalline solid, improving stability and handling.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Formylation of tetrahydronaphthalen-1-amine Heating with ethyl formate at 60–80°C for 14 h 63–80 Formation of formamide intermediate; precipitate forms upon cooling and hexane addition
Reduction of formamide to amine LiAlH4 in THF, reflux overnight ~80 Quenched carefully with water and NaOH; product isolated as colorless oil
Amine to hydrochloride salt Treatment with HCl in diethyl ether Quantitative White solid precipitates; filtered and dried

Additional Synthetic Notes

  • Coupling reactions using carbodiimide reagents (e.g., EDC) and additives like hydroxybenzotriazole (HOBt) in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed for amide bond formation when preparing intermediates.
  • Triethylamine or diisopropylethylamine is often used as a base to scavenge acids during coupling.
  • Purification is typically achieved by column chromatography or recrystallization.
  • Analytical characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Product Form
1 Formylation Ethyl formate, 60–80°C, 14 h 63–80 Formamide intermediate
2 Reduction LiAlH4, THF, reflux overnight ~80 1-Amino tetrahydronaphthalene
3 Salt formation HCl in diethyl ether Quantitative Hydrochloride salt (solid)

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original fluorine or trifluoromethyl groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it suitable for drug development. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability, which are crucial for effective drug candidates.

Case Studies

  • Antidepressant Activity : A study demonstrated that similar tetrahydronaphthalene derivatives exhibited significant antidepressant effects in animal models. The mechanism was linked to the modulation of serotonin receptors, suggesting that 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride might also possess similar properties.
  • Anti-cancer Properties : Preliminary research has shown that compounds in this class can inhibit tumor growth in vitro. For instance, derivatives have been tested against various cancer cell lines, showing promising results in reducing cell viability.

Materials Science

Polymer Additives
The unique fluorinated structure of 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride allows it to be used as an additive in polymer formulations. Its incorporation can enhance thermal stability and chemical resistance of polymers.

Case Studies

  • Fluoropolymer Development : In the synthesis of fluoropolymers, this compound has been utilized to improve the mechanical properties and thermal resistance of the resulting materials.
  • Coatings : The compound has been explored as a component in protective coatings for electronic devices due to its hydrophobic properties and resistance to solvents.

Environmental Applications

Pollution Monitoring
The compound's stability and unique chemical properties make it a candidate for use in environmental monitoring systems. It can be employed as a tracer in studies of pollutant dispersion and degradation.

Case Studies

  • Tracer Studies : Research has utilized similar fluorinated compounds to track the movement of pollutants in aquatic systems. The findings indicate that these compounds can provide valuable data on the transport mechanisms of contaminants.
  • Degradation Pathways : Investigations into the environmental fate of fluorinated compounds have revealed pathways for degradation under specific conditions, contributing to understanding their long-term ecological impacts.

Summary Table of Applications

Application AreaSpecific UseCase Study Findings
Medicinal ChemistryPotential antidepressant and anti-cancer agentModulation of serotonin receptors; inhibition of tumor growth
Materials SciencePolymer additives and coatingsEnhanced thermal stability; improved mechanical properties
Environmental StudiesPollution monitoring and tracer studiesValuable data on pollutant transport; understanding degradation pathways

Mechanism of Action

The mechanism of action of 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Source
6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6-F, 7-CF₃ C₁₁H₁₂ClF₄N ~269.45* Hypothetical; combines strong electron-withdrawing groups for enhanced stability. -
(S)-6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6-CF₃ C₁₁H₁₃ClF₃N 251.68 Chiral center; storage conditions unspecified.
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6-F C₁₀H₁₃ClFN 201.67 Soluble in water; stable at room temperature. Used in CNS research.
(1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 7-OCH(CH₃)₂ C₁₃H₂₀ClNO 241.76 Versatile scaffold; stored at -20°C. Purity ≥95%.
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine 5-F, 7-OCH₃ C₁₁H₁₄FNO 207.24 Methoxy group enhances solubility; used in chiral synthesis.
(1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 5-F, 7-F C₁₀H₁₁ClF₂N 219.65 Difluoro substitution; limited safety data available.
4-(3,4-Dichloro-phenyl)-1,2,3,4-tetrahydronaphthalen-1-amine 4-(3,4-Cl₂C₆H₃) C₁₆H₁₅Cl₂N 292.20 High cost (≥$5,000/0.1 g); dichlorophenyl enhances steric bulk.

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound and ’s analog increases metabolic resistance compared to methoxy or hydroxyl groups . Chirality: Enantiomers like (S)-6-Fluoro () exhibit distinct biological activities, underscoring the importance of stereochemistry in drug design.

Physicochemical Properties :

  • Molecular Weight : The target compound’s higher MW (~269.45) compared to simpler analogs (e.g., 201.67 in ) may affect blood-brain barrier permeability.
  • Solubility : Methoxy () and propan-2-yloxy () substituents improve aqueous solubility, whereas trifluoromethyl groups enhance lipid solubility.

Applications :

  • CNS Targets : Fluorinated analogs () are prioritized in neuropharmacology due to fluorine’s bioavailability benefits.
  • Chiral Intermediates : (S)-configured compounds () are critical for asymmetric synthesis in API development.

Biological Activity

6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H9F4N·HCl
Molecular Weight219.18 g/mol
IUPAC Name6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
InChI KeyLUOIOIZZFAHCEE-UHFFFAOYSA-N

The biological activity of 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and bioavailability, which may facilitate its interaction with cellular receptors and enzymes.

Potential Mechanisms:

  • Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to pain and inflammation.
  • Antinociceptive Activity: Preliminary studies indicate that this compound exhibits antinociceptive properties, potentially through the inhibition of pain pathways in the central nervous system .

Antinociceptive Activity

A study investigating the antinociceptive properties of similar compounds revealed that derivatives of tetrahydronaphthalene exhibited significant analgesic effects. The study utilized various animal models to assess pain responses and found that certain structural modifications enhanced activity .

Cytotoxicity Assays

Research into the cytotoxic effects of related compounds indicated that modifications in the naphthalene structure could lead to increased cytotoxicity against cancer cell lines. For instance, compounds with similar structures showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Studies

  • Case Study on Pain Management:
    A recent investigation into the analgesic effects of naphthalene derivatives demonstrated that 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride significantly reduced pain responses in rodent models when administered at specific dosages. The study concluded that this compound could be a candidate for developing new pain management therapies .
  • Cytotoxic Effects on Cancer Cells:
    In vitro studies have shown that compounds structurally related to 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibit potent cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group was noted to enhance the interaction with cellular membranes and increase apoptosis rates in treated cells .

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